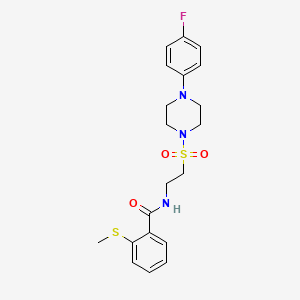

![molecular formula C17H15BrN4O2 B2400365 (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide CAS No. 612047-14-0](/img/structure/B2400365.png)

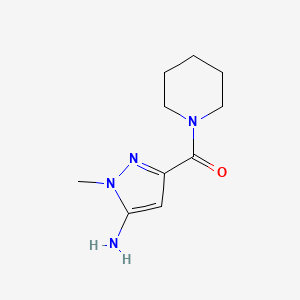

(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives are members of an essential class of heterocycles that have gained significant attention due to their broad spectrum of important bioactivities . They are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .

Synthesis Analysis

A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Chemical Reactions Analysis

The synthesis of benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives have attracted much attention . A careful literature survey revealed many reports on the designs of heteroannulation reactions of 2-aminobenzothiazoles with -bromoketones in organic solvents .科学的研究の応用

Antitumor Properties

- Antitumor Activities : Compounds related to (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide have demonstrated significant antitumor activities. For example, specific derivatives, including N-(2,4-dihydroxybenzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide and N-(5-bromo-2-hydroxy-benzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide, showed excellent cancer inhibitory activity against various cancer cells (Liu et al., 2012).

Synthesis of Heterocyclic Compounds

- Heterocyclic Compound Synthesis : Research has also focused on synthesizing heterocyclic compounds such as oxazepine derivatives and pyrazol derivatives from 2-aminobenzimidazole, which is structurally related to the compound . These synthesized compounds have potential implications in various pharmaceutical applications (Adnan et al., 2014).

Anticancer Agents with Benzimidazoles

- Benzimidazole-based Anticancer Agents : Another study synthesized new 1-(1H-benzo[d]imidazol-2-yl)-3-(1,3,4-oxadiazol-5-substituted derivatives-2-yl)propan-1-ones, demonstrating significant anticancer activity. This highlights the potential of benzimidazole derivatives in cancer treatment (Rashid et al., 2012).

Antioxidant Activities

- Antioxidant Properties : Novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles were studied for their antioxidant properties, indicating the potential of benzimidazole derivatives in oxidative stress-related applications (Alp et al., 2015).

将来の方向性

The extraordinarily satisfying properties of the benzo[d]imidazo[2,1-b]thiazole- and benzo[d]oxazole-related drugs have motivated organic chemists to set out to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

作用機序

Target of Action

Similar compounds, such as 1h-benzo[d]imidazole derivatives, have been reported to targetHuman Topoisomerase I , a crucial enzyme involved in DNA replication and transcription .

Mode of Action

It’s known that compounds targeting topoisomerases typically work by stabilizing the enzyme-dna complex, preventing the re-ligation step of the enzymatic cycle, and leading to dna breaks .

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not explicitly mentioned in the search results, it can be inferred from the target of action. Topoisomerases play a critical role in DNA replication and transcription. Therefore, inhibiting these enzymes can disrupt these processes, potentially leading to cell cycle arrest and apoptosis .

Result of Action

Based on its potential target, it can be inferred that the compound may lead to dna damage, cell cycle arrest, and apoptosis, which are common effects of topoisomerase inhibitors .

特性

IUPAC Name |

3-(benzimidazol-1-yl)-N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O2/c18-13-5-6-16(23)12(9-13)10-20-21-17(24)7-8-22-11-19-14-3-1-2-4-15(14)22/h1-6,9-11,23H,7-8H2,(H,21,24)/b20-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAGRKOTPRLKDY-JMIUGGIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=C(C=CC(=C3)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C\C3=C(C=CC(=C3)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2400284.png)

![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2400288.png)

![3-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2400292.png)

![N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2400296.png)